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Compound of Interest

Compound Name: 1,4-Diisopropoxybenzene

Cat. No.: B1346915

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropoxybenzene, also known as hydroquinone di-isopropyl ether, is an aromatic
organic compound with the chemical formula C12H1s02. It belongs to the class of
dialkoxybenzenes, characterized by a central benzene ring substituted with two isopropoxy
groups at the para position. This structure imparts a combination of aromaticity and lipophilicity,
making it a valuable intermediate and building block in various fields of organic synthesis.
While its direct application in active pharmaceutical ingredients (APIS) is not extensively
documented in publicly available literature, its structural motif is of significant interest in
medicinal chemistry for the synthesis of novel compounds and analogs of biologically active
molecules. This guide provides a comprehensive overview of its properties, synthesis, spectral
characteristics, and potential applications for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 1,4-diisopropoxybenzene are summarized below.
This data is essential for its handling, reaction setup, and purification.
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Property Value

CAS Number 7495-78-5
Molecular Formula C12H1802
Molecular Weight 194.27 g/mol
Appearance Colorless liquid
Boiling Point 264.8 °C at 760 mmHg
Density 0.951 g/cm?3
Refractive Index 1.48

Flash Point 93 °C

LogP 3.26

PSA (Polar Surface Area) 18.46 A2

IUPAC Name

1,4-di(propan-2-yloxy)benzene

Synonyms

p-Diisopropoxybenzene, Hydroquinone di-

isopropy! ether

Spectroscopic Profile

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show a singlet for the four aromatic protons (Ar-H) due to the symmetry of the molecule. A

septet will be observed for the two methine protons (-CH-) of the isopropyl groups, coupled

to the six protons of the adjacent methyl groups. A doublet will be present for the twelve

equivalent methyl protons (-CHs) of the isopropyl groups.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display

distinct signals for the aromatic carbons, with two signals for the substituted and

unsubstituted carbons of the benzene ring. Additionally, signals corresponding to the methine

carbon and the methyl carbons of the isopropyl groups will be present.

e IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching

vibrations for the ether linkages, typically in the region of 1250-1000 cm~1. Aromatic C-H and
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C=C stretching bands will also be prominent.

o Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+)
corresponding to the molecular weight of the compound (m/z = 194.27). Fragmentation
patterns may include the loss of isopropyl groups.

Synthesis of 1,4-Diisopropoxybenzene

The most common and efficient method for the synthesis of 1,4-diisopropoxybenzene is the
Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an
alkoxide. In this case, hydroquinone is deprotonated to form a diphenoxide, which then reacts

with an isopropyl halide.

Reaction Pathway

Reactants

Hydroquinone Base (e.g., K2COs3, NaH) 2-Halopropane (X = Br, I)

Process

Deprotonation of Hydroquinone

Diphenoxide intermediate

Nucleophilic Substitution (SN2) [<€——

Products

1,4-Diisopropoxybenzene Salt (e.g., KX, NaX)
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Synthesis of 1,4-diisopropoxybenzene via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of 1,4-
diisopropoxybenzene.

Materials:

Hydroquinone (1.0 equivalent)

e 2-Bromopropane or 2-lodopropane (2.2 - 2.5 equivalents)

e Anhydrous Potassium Carbonate (K2COs) or Sodium Hydride (NaH) (2.5 - 3.0 equivalents)
o Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
o Diethyl ether or Ethyl acetate for extraction

» Saturated aqueous sodium chloride solution (brine)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)

Equipment:

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

» Rotary evaporator

o Standard laboratory glassware

Procedure:
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e Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add hydroquinone (1.0 eq.) and the anhydrous polar aprotic solvent (e.g., DMF).

» Base Addition: While stirring, add anhydrous potassium carbonate (2.5 eq.) to the mixture. If
using sodium hydride, extreme caution is necessary due to its reactivity with moisture, and it
should be added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

» Alkylation: Add 2-bromopropane (2.2 eq.) to the reaction mixture.

e Reaction: Heat the mixture to a temperature of 80-100 °C and allow it to reflux with vigorous
stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction
is typically complete within 4-8 hours.

o Workup: After the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into a larger volume of cold water and transfer it to a separatory funnel.

o Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

» Washing: Combine the organic layers and wash them sequentially with water and then with
brine to remove any remaining DMF and inorganic salts.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary
evaporator to remove the solvent.

 Purification: The resulting crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 1,4-diisopropoxybenzene.

Applications in Drug Development and Medicinal
Chemistry

While 1,4-diisopropoxybenzene may not be a widely cited direct precursor to a specific
commercial API, its structural framework, the 1,4-dialkoxybenzene core, is a common feature in
many biologically active molecules. Its value for drug development professionals lies in its utility
as a versatile building block for creating libraries of novel compounds for screening and lead
optimization.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1346915?utm_src=pdf-body
https://www.benchchem.com/product/b1346915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The two isopropoxy groups provide increased lipophilicity compared to smaller alkoxy groups
like methoxy, which can be advantageous for modulating the pharmacokinetic properties of a
drug candidate, such as membrane permeability and metabolic stability.

Chemical Modifications Potential Bioactive Analogs

Directed Ortho Metalation »| Novel Antioxidants

1,4-Diisopropoxybenzene
(Core Scaffold) — |

Electrophilic Aromatic
Substitution
(e.g., Nitration, Halogenation, Acylation) |

| »| Kinase Inhibitor Scaffolds

Ubiquinone (Coenzyme Q) Analogs

Click to download full resolution via product page

1,4-Diisopropoxybenzene as a versatile building block in medicinal chemistry.

Potential Synthetic Applications:

» Synthesis of Ubiquinone (Coenzyme Q) Analogs: The 1,4-dialkoxybenzene core is the
central structural element of ubiquinones, which are vital components of the electron
transport chain. 1,4-Diisopropoxybenzene can serve as a starting material for the synthesis
of novel ubiquinone analogs with modified side chains to study their effects on mitochondrial
function or as potential therapeutics for mitochondrial diseases.

» Development of Novel Antioxidants: The hydroquinone moiety is well-known for its
antioxidant properties. By masking the hydroxyl groups as isopropyl ethers, the molecule's
stability and pharmacokinetic profile can be altered. These ethers could act as prodrugs that
are metabolized in vivo to release the active hydroquinone, or the dialkoxy structure itself
may exhibit antioxidant activity.

o Scaffolds for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core.
The benzene ring of 1,4-diisopropoxybenzene can be further functionalized through
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electrophilic aromatic substitution or directed ortho-metalation to introduce other
pharmacophoric groups, leading to the generation of new kinase inhibitor candidates.

Safety and Handling

1,4-Diisopropoxybenzene should be handled with appropriate safety precautions in a
laboratory setting.

e General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact
with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses with side shields or goggles, and a lab coat.

o Fire Safety: It is a combustible liquid. Keep away from heat, sparks, open flames, and other
ignition sources.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

1,4-Diisopropoxybenzene (CAS 7495-78-5) is a valuable and versatile chemical intermediate.
Its synthesis is readily achievable through the robust Williamson ether synthesis. While its
direct role in the manufacturing of current blockbuster drugs is not prominent, its structural
characteristics make it an important building block for researchers and scientists in drug
discovery and medicinal chemistry. The ability to serve as a lipophilic core scaffold for the
synthesis of novel bioactive compounds, such as analogs of natural products and kinase
inhibitors, underscores its potential in the development of future therapeutics. A thorough
understanding of its properties, synthesis, and safe handling is crucial for its effective utilization
in research and development.

 To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-
Diisopropoxybenzene (CAS 7495-78-5)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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